molecular formula C8H7Cl2NO B8323287 1-[3,5-Dichlorophenyl]ethanone oxime

1-[3,5-Dichlorophenyl]ethanone oxime

Cat. No.: B8323287
M. Wt: 204.05 g/mol
InChI Key: MAVWWQMHNGPVBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3,5-Dichlorophenyl]ethanone oxime is an organochlorine compound characterized by a dichlorophenyl group substituted at the 3,5-positions of the aromatic ring, coupled with an ethanone oxime functional group. The oxime moiety (–N–OH) confers nucleophilic and chelating properties, making it valuable in coordination chemistry and pharmaceutical applications. Its molecular formula is C₈H₆Cl₂NO, with a molecular weight of 220.05 g/mol (calculated from data in ).

The compound’s dichlorophenyl group enhances lipophilicity, influencing its pharmacokinetic behavior, while the oxime group enables participation in redox reactions and metal coordination (e.g., forming Schiff base complexes with Cu(II) or Ni(II)) .

Properties

Molecular Formula

C8H7Cl2NO

Molecular Weight

204.05 g/mol

IUPAC Name

N-[1-(3,5-dichlorophenyl)ethylidene]hydroxylamine

InChI

InChI=1S/C8H7Cl2NO/c1-5(11-12)6-2-7(9)4-8(10)3-6/h2-4,12H,1H3

InChI Key

MAVWWQMHNGPVBL-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)C1=CC(=CC(=C1)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Functional Groups: Oxime-containing derivatives (e.g., oxiconazole) exhibit antifungal activity due to interactions with fungal cytochrome P450 enzymes, while methoxy/hydroxy-substituted analogs (e.g., 1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone) serve as intermediates in drug synthesis .

Physicochemical Properties

  • Thermal Stability: Symmetrical dichloro-substituted compounds (e.g., 3,5-dichloro) exhibit higher melting points (e.g., 109–110°C for 1-(2-Chloro-4-hydroxy-5-methoxyphenyl)ethanone) compared to non-symmetrical analogs (e.g., 97–98°C for 1-(5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl)ethanone) .

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